molecular formula C27H37N5O2S B1191817 NVS-CECR2-1

NVS-CECR2-1

Cat. No.: B1191817
M. Wt: 495.686
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Bromodomains as Readers of Acetyl-Lysine Marks in Epigenetic Regulation

Bromodomains are evolutionarily conserved protein modules, approximately 110 amino acids in length, that function as the primary "readers" of acetylated lysine (B10760008) residues. numberanalytics.comebi.ac.uk Structurally, they consist of a four-helix bundle that creates a hydrophobic pocket specifically designed to recognize and bind to acetyl-lysine motifs on histone tails and other proteins. numberanalytics.com By binding to these acetylated marks, bromodomain-containing proteins (BCPs) act as scaffolds, recruiting other protein complexes to specific locations on the chromatin. numberanalytics.com This recruitment can lead to chromatin remodeling, transcriptional activation or repression, and the regulation of various DNA-templated processes. numberanalytics.comuniprot.org The human genome encodes for 46 different proteins containing one or more bromodomains, highlighting their diverse and critical roles in cellular processes. The dysregulation of these reader proteins is implicated in a variety of diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. numberanalytics.com

Overview of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) Protein

Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) is a bromodomain-containing protein that has emerged as a key player in chromatin remodeling and gene regulation. genecards.org It is named for its location within the critical region of chromosome 22q11, which is duplicated in the human congenital disorder known as Cat Eye Syndrome. thesgc.org This syndrome is characterized by a range of developmental anomalies. oup.com

Structural Features and Domain Organization of CECR2

The CECR2 protein possesses a multi-domain architecture consistent with its role as a chromatin-associated factor. oup.combiorxiv.org Key structural features include:

A DDT (DNA-binding homeobox and different transcription factors) domain at the N-terminus, which is often found in proteins associated with the ISWI family of chromatin remodelers and is thought to be involved in DNA binding. oup.combiorxiv.org

An AT-hook motif , which is also a DNA-binding domain. biorxiv.org

A C-terminal bromodomain , which serves as the acetyl-lysine reader module, enabling CECR2 to recognize and bind to acetylated histones. oup.combiorxiv.org

CECR2 undergoes complex alternative splicing, resulting in multiple protein variants, though all known variants retain the DDT and bromodomain motifs. oup.com

Role of CECR2 in Chromatin Remodeling Complexes (e.g., CERF with SNF2L/SNF2H)

CECR2 functions as a regulatory subunit within larger ATP-dependent chromatin remodeling complexes. uniprot.org It is a core component of the CECR2-containing remodeling factor (CERF) complex. oup.com This complex utilizes the ATPase activity of either SMARCA1 (also known as SNF2L) or SMARCA5 (also known as SNF2H), which are mammalian orthologs of the Drosophila ISWI (imitation switch) protein. oup.comcdnsciencepub.com The CERF complex possesses nucleosome-dependent ATPase activity and can remodel chromatin structure in vitro. oup.com The interaction with SNF2L is predominant in the nervous system, while the complex in the testis primarily involves SNF2H. oup.comresearchgate.net More recent studies have identified additional tissue-specific components of the CERF complex, such as CCAR2 and LUZP1 in embryonic stem cells, suggesting functional diversity of these complexes in different cellular contexts. cdnsciencepub.com

Established Physiological Functions of CECR2 (e.g., Neurulation, Spermatogenesis, DNA Damage Response)

Research, largely from mouse models, has established critical roles for CECR2 in several physiological processes:

Neurulation: CECR2 is vital for proper neural tube closure during embryonic development. uniprot.orgoup.com Deletion of the Cecr2 gene in mice leads to a high incidence of exencephaly (the murine equivalent of anencephaly), a severe and lethal neural tube defect. oup.com

Spermatogenesis: In adult male mice that survive the neural tube defects, mutations in Cecr2 lead to subfertility. cdnsciencepub.comresearchgate.net CECR2 is involved in spermatogenesis, and its interaction with SNF2H in the testis is crucial for this process. researchgate.net

DNA Damage Response: CECR2 has been implicated in the cellular response to DNA damage. thesgc.orgnih.gov Some studies suggest it plays a role by inhibiting the phosphorylation of H2AX (γ-H2AX), a key signal for DNA double-strand breaks. thesgc.org

NVS-CECR2-1 as a Potent and Selective Chemical Probe for CECR2 Bromodomain

To investigate the specific functions of the CECR2 bromodomain, potent and selective chemical tools are indispensable. This compound has emerged as a key chemical probe for this purpose. thesgc.org

Historical Development and Collaborations (e.g., SGC, Novartis)

This compound was developed through a collaboration between the Structural Genomics Consortium (SGC) and Novartis. thesgc.orgresearchgate.netnih.gov This effort was part of a broader initiative to create high-quality, open-access chemical probes for understudied protein families, including non-BET bromodomains, to facilitate biological discovery. nih.gov this compound was identified as a highly potent and selective inhibitor of the CECR2 bromodomain, providing a crucial tool for dissecting its cellular roles. thesgc.orgresearchgate.net

Research Findings on this compound

In Vitro Potency of this compound
Assay TypeParameterValueReference
AlphaScreenIC₅₀47 nM thesgc.org
Isothermal Titration Calorimetry (ITC)K_D80 nM thesgc.org
Cellular Activity of this compound
Assay TypeObservationConcentrationReference
Fluorescence Recovery After Photobleaching (FRAP)Robust target engagement and displacement of CECR2 from chromatin0.1 µM thesgc.orgnih.gov
NanoBRET™Dose-dependent displacement from histone H3- thesgc.org

This compound demonstrates high selectivity for the CECR2 bromodomain, with no significant cross-reactivity observed against a panel of 48 other bromodomains. thesgc.org It has been shown to displace CECR2 from chromatin within cells, confirming its on-target activity. researchgate.net The development of this compound, along with a structurally related inactive control compound (NVS-CECR2-C), provides a validated toolset for the scientific community to probe the biology of CECR2. thesgc.org

Rationale for CECR2 Bromodomain as a Research Target in Disease Pathogenesis

The bromodomain of CECR2 is a key focus of research due to its central role in directing the protein's activity and its involvement in various disease processes. biorxiv.orgbiorxiv.org The rationale for targeting the CECR2 bromodomain is multifaceted, stemming from its integral function in fundamental cellular activities and its association with pathological conditions.

CECR2 is implicated in several vital cellular processes, including the DNA damage response (DDR), embryonic neurulation, and spermatogenesis. biorxiv.orgbiorxiv.orgnih.gov Its bromodomain is critical for these functions, as it mediates the interaction of the CERF complex with chromatin, influencing DNA accessibility. biorxiv.orgnih.gov

Dysregulation of CECR2 has been increasingly linked to various diseases, most notably cancer. researchgate.netyaledailynews.comnih.gov Research has identified CECR2 as a top upregulated epigenetic factor in metastatic breast tumors. yaledailynews.com A key mechanism underlying its role in cancer progression is its interaction with the acetylated form of RelA, a subunit of the NF-κB transcription factor. biorxiv.org This interaction enhances NF-κB signaling, which in turn promotes the expression of genes involved in inflammation and metastasis. biorxiv.orgyaledailynews.com Consequently, inhibiting the CECR2 bromodomain presents a promising strategy to disrupt these pathological pathways. biorxiv.org

Studies utilizing this compound have provided substantial evidence supporting the therapeutic potential of targeting the CECR2 bromodomain. This inhibitor has been shown to displace CECR2 from chromatin within cells. medchemexpress.comnih.govresearchgate.net Furthermore, this compound exhibits cytotoxic effects against a range of human cancer cell lines, with particular efficacy in inducing apoptosis in colon cancer cells. medchemexpress.comnih.govresearchgate.net In preclinical models of breast cancer, treatment with this compound significantly inhibited the metastasis of cancer cells to the lungs. yaledailynews.combiorxiv.org These findings underscore the CECR2 bromodomain's potential as a valuable therapeutic target for modulating inflammatory and transcriptional processes that drive diseases like cancer. biorxiv.orgbiorxiv.org

Detailed Research Findings

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity for the CECR2 bromodomain.

Binding Affinity and Potency of this compound

Assay Type Parameter Value Reference
AlphaScreen IC₅₀ 47 nM tocris.comthesgc.orgmedchemexpress.comnih.govnih.govcaymanchem.com
Isothermal Titration Calorimetry (ITC) K_D 80 nM thesgc.orgmedchemexpress.comnih.gov
Fluorescence Recovery After Photobleaching (FRAP) Cellular Activity Robust at 0.1 µM thesgc.orgnih.gov

Research has demonstrated that this compound inhibits the chromatin binding of the CECR2 bromodomain in cells. researchgate.net In SW48 colon cancer cells, it was found to inhibit clonogenic ability in a dose-dependent manner and induce apoptosis. nih.gov The compound has also been shown to reduce the expression of key genes such as CSF1 and CXCL1 in metastatic breast cancer cells. biorxiv.org While this compound's primary mode of action is through targeting CECR2, some studies suggest it may also have CECR2-independent cytotoxic effects on cancer cells. nih.govresearchgate.net

Properties

Molecular Formula

C27H37N5O2S

Molecular Weight

495.686

SMILES

CC1(C)CC(N2C=CC3=C2C=CC(C4=CC(NC5CC5)=NC(S(=O)(CCC)=O)=N4)=C3)CC(C)(C)N1

Appearance

Solid powder

Synonyms

NVS-CECR2-1;  NVS-1;  NVS1;  NVS-1.; N-cyclopropyl-2-(propylsulfonyl)-6-(1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-indol-5-yl)pyrimidin-4-amine

Origin of Product

United States

Molecular and Biochemical Characterization of Nvs Cecr2 1 Action

Quantitative Assessment of Binding Affinity and Specificity

The interaction between NVS-CECR2-1 and the CECR2 bromodomain has been quantitatively assessed using various biochemical and biophysical methods to determine its binding affinity and specificity.

Determination of CECR2 Bromodomain Binding Kinetics and Thermodynamics (e.g., KD, IC50 via AlphaScreen, ITC)

This compound demonstrates high affinity binding to the CECR2 bromodomain. Experimental techniques such as AlphaScreen and Isothermal Titration Calorimetry (ITC) have been employed to quantify this interaction.

AlphaScreen assays have determined the half-maximal inhibitory concentration (IC50) of this compound for CECR2 to be 47 nM. thesgc.orgtocris.combio-techne.comsigmaaldrich.commedchemexpress.comcaymanchem.combiocompare.comlabscoop.comcaymanchem.comrsc.orgosti.gov Isothermal Titration Calorimetry (ITC) measurements have provided a dissociation constant (KD) of 80 nM, further confirming the high-affinity binding. thesgc.orgmedkoo.comsigmaaldrich.commedchemexpress.comcaymanchem.combiocompare.comlabscoop.comcaymanchem.comrsc.org

These values indicate that this compound binds tightly to the CECR2 bromodomain in vitro.

Assay Metric Value Unit
AlphaScreen IC50 47 nM
ITC KD 80 nM

Comprehensive Selectivity Profiling against Diverse Bromodomain Subfamilies (e.g., Non-BET Bromodomains, BRD Panel Screening)

A critical aspect of characterizing this compound is evaluating its selectivity profile against a broad range of other bromodomains to ensure its utility as a specific probe for CECR2.

This compound has been profiled against a panel of 48 different bromodomains and has demonstrated no significant cross-reactivity. thesgc.orgmedkoo.comguidetopharmacology.orgcaymanchem.comlabscoop.comcaymanchem.comnih.gov This indicates a high degree of selectivity for CECR2 over other members of the bromodomain family, including those outside the BET subfamily. researchgate.netmedchemexpress.comnih.gov Weak interactions were observed for BRD4 and BRD7 in thermal shift assays, but AlphaScreen did not reveal strong interactions with these targets. thesgc.org Beyond bromodomains, this compound also shows no major activity in kinase, protease, and receptor panels. thesgc.orgcaymanchem.comlabscoop.comcaymanchem.com This comprehensive profiling underscores the specificity of this compound for the CECR2 bromodomain. bio-techne.com

Structural Insights into CECR2 Bromodomain-Ligand Interactions

Understanding the structural basis of how this compound interacts with the CECR2 bromodomain provides crucial insights into its mechanism of action.

Elucidation of this compound Binding Mode (e.g., via NMR Spectroscopy, Computational Docking)

Studies utilizing techniques such as NMR spectroscopy and computational modeling have begun to shed light on the binding mode of this compound within the CECR2 bromodomain pocket.

NMR spectroscopy, specifically 2D 15N-1H HSQC NMR, has been used to define the binding contacts for this compound within the CECR2 bromodomain. biorxiv.org Due to the solubility of this compound in DMSO, which itself can bind to the bromodomain pocket, the binding of DMSO was first mapped. biorxiv.org Subsequent analysis of this compound binding (in DMSO) revealed chemical shift perturbations (CSPs) in residues located within the expected DMSO binding pocket, which is similar to the binding pocket for acetylated ligands (like histones H3, H4, and RelA). biorxiv.org Additionally, CSPs were observed in residues within the αA, αB, and αC helices of the bromodomain. biorxiv.org

While routine crystallography of CECR2 inhibitors has been challenging, computational modeling based on previous work with similar chemical structures suggests that certain functional groups of related compounds can mimic acetyl-lysine and form hydrogen-bonding interactions with conserved residues like Asn514. nih.govosti.gov Although direct structural details for this compound binding via crystallography were noted as missing in one study, NMR data indicates that this compound binds to residues distinct from those typically involved in canonical acetyl-lysine recognition by bromodomains. biorxiv.org Further structural analyses are considered essential for a complete understanding of the binding mechanism.

Identification of Key Residues Mediating Ligand Recognition and Bromodomain Inhibition

Based on structural and biochemical studies, specific amino acid residues within the CECR2 bromodomain have been identified as important for ligand recognition and mediating the inhibitory effect of compounds like this compound.

The conserved asparagine residue (Asn514 in CECR2) within the bromodomain pocket is known to be critical for binding acetylated lysine (B10760008) residues, forming hydrogen bonds with the acetyl group. nih.govbiorxiv.orgosti.gov While this residue is involved in the binding of acetylated ligands and also shows CSPs upon DMSO binding, NMR data suggests this compound interacts with residues that are distinct from those primarily involved in the canonical recognition of acetyl-lysine on histones and RelA. biorxiv.org Functional mutagenesis studies have highlighted the roles of critical residues, such as Asn514 and Asp464, in ligand specificity and binding dynamics of the CECR2 bromodomain. biorxiv.org The binding contacts for this compound, as determined by NMR, are located within the αA, αB, and αC helices, as well as the ZA and BC loops. biorxiv.org

In Vitro Modulation of CECR2 Protein Interactions

Beyond directly binding the bromodomain, this compound has been shown to modulate the interactions of CECR2 with other proteins and cellular components in vitro.

This compound has been demonstrated to inhibit the interaction between CECR2 and RelA (a subunit of NF-κB) in vitro. biorxiv.orgnih.gov This inhibition is significant because CECR2 interacts with acetylated K310 in RelA, enhancing NF-κB signaling. biorxiv.orgnih.gov By blocking this interaction, this compound can reduce the expression of NF-κB mediated immune response and pro-metastatic genes. biorxiv.orgnih.gov

Furthermore, this compound inhibits the chromatin binding ability of the CECR2 bromodomain within cells. biorxiv.orgresearchgate.netnih.govresearchgate.net Studies have shown that this compound displaces CECR2 from chromatin in a dose-dependent manner. researchgate.netnih.govmedchemexpress.comresearchgate.net This displacement affects chromatin accessibility, particularly at promoters or enhancers of NF-κB response genes. nih.gov In NanoBRET™ assays, CECR2 shows dose-dependent displacement from histone H3 in the presence of this compound. thesgc.org These findings indicate that this compound disrupts the association of CECR2 with chromatin and its interaction with key protein partners like RelA.

Disruption of CECR2 Bromodomain Recognition of Acetylated Histone Peptides (e.g., H3, H4)

The CECR2 bromodomain functions as a "reader" of epigenetic marks by recognizing acetylated lysine residues on histone proteins. medchemexpress.combiorxiv.orgbiorxiv.orgresearchgate.netnih.gov Research indicates that the CECR2 bromodomain selectively binds to acetylated histone H3 and H4 ligands. biorxiv.orgbiorxiv.orgnih.gov A notable preference is observed for multi-acetylated histone peptides compared to mono-acetylated counterparts. biorxiv.orgbiorxiv.orgnih.gov Detailed binding studies using isothermal titration calorimetry (ITC) have quantified the affinity of the CECR2 bromodomain for various acetylated histone peptides. The highest affinity was recorded for tetra-acetylated histone H4 (H4Tetraac), with a dissociation constant (KD) of 1.6 ± 0.2 µM. biorxiv.orgbiorxiv.org Among mono-acetylated H3 and H4 peptides tested, the CECR2 bromodomain showed a preference for histone H4K8ac, binding with a KD of 15.4 ± 1.9 µM. biorxiv.orgbiorxiv.org

The binding affinities of the CECR2 bromodomain for selected acetylated histone peptides are summarized in the table below:

Histone PeptideAcetylation SitesKD (µM)
H4TetraacK5, K8, K12, K161.6 ± 0.2
H4K8acK815.4 ± 1.9
H3K14acK14Weaker than H4K8ac biorxiv.org
H3K4acK4Weaker than H4K8ac biorxiv.org
H3K9acK9Weaker than H4K8ac biorxiv.org

Table data derived from Perell et al. biorxiv.orgbiorxiv.org

This compound exerts its inhibitory effect by interfering with the binding of the CECR2 bromodomain to chromatin. Studies have shown that this compound inhibits the chromatin binding of the CECR2 bromodomain within cells and can displace endogenous CECR2 proteins from chromatin. medchemexpress.comnih.govmedchemexpress.comresearchgate.net A NanoBRET™ assay further demonstrated that this compound induces a dose-dependent displacement of CECR2 from histone H3, providing cellular evidence of its ability to disrupt CECR2-histone interactions. thesgc.org Nuclear magnetic resonance (NMR) spectroscopy studies investigating the binding of this compound to the CECR2 bromodomain suggest that the inhibitor binds within the acetyl-lysine binding pocket, potentially competing with acetylated histone ligands. biorxiv.orgbiorxiv.orgresearchgate.net

Inhibition of CECR2 Interaction with Non-Histone Acetylated Proteins (e.g., RELA/NF-κB)

Beyond its interactions with acetylated histones, the CECR2 bromodomain also engages with acetylated non-histone proteins, influencing various cellular pathways. A significant interaction has been identified between CECR2 and RELA, a key subunit of the transcription factor NF-κB. nih.govbiorxiv.orgbiorxiv.orgnih.gov This interaction is mediated through the CECR2 bromodomain's recognition of acetylated lysine residues on RELA, specifically lysine 310 (K310ac). biorxiv.orgbiorxiv.org The association between CECR2 and acetylated RELA is functionally important, contributing to the activation of NF-κB target genes. nih.govbiorxiv.orgbiorxiv.orgnih.gov

The CECR2 bromodomain binds to acetylated RELA with micromolar affinity. biorxiv.orgbiorxiv.orgnih.gov NMR perturbation studies have indicated that the CECR2 bromodomain utilizes a distinct binding mode to recognize acetylated RELA compared to its binding mode for acetylated histone ligands. biorxiv.orgbiorxiv.org

Cellular Mechanisms of Action of Nvs Cecr2 1

Impact on Intracellular Chromatin Dynamics

CECR2 functions as a regulatory subunit within ATP-dependent chromatin remodeling complexes, such as CERF-1 and CERF-5, which are crucial for organizing nucleosome arrays and facilitating DNA accessibility. uniprot.orgcdnsciencepub.com NVS-CECR2-1 interferes with these processes by affecting CECR2's interaction with chromatin. medchemexpress.commedchemexpress.comnih.govresearchgate.netresearchgate.netnih.gov

Direct Displacement of CECR2 from Chromatin within Cells

Studies utilizing techniques like chromatin fractionation have demonstrated that this compound can directly displace endogenous CECR2 proteins from chromatin within cells. medchemexpress.commedchemexpress.comnih.govresearchgate.net This displacement occurs in a dose-dependent manner. medchemexpress.commedchemexpress.comresearchgate.net For instance, treatment of SW48 cells with increasing concentrations of this compound led to a dose-dependent dissociation of CECR2 from the chromatin fraction. medchemexpress.commedchemexpress.comnih.govresearchgate.net Importantly, this effect appears selective for CECR2, as this compound did not affect the chromatin binding of BRG1, another component of chromatin remodeling complexes, under the same conditions. medchemexpress.commedchemexpress.comnih.govresearchgate.net Cellular assays such as Fluorescence Recovery After Photobleaching (FRAP) and NanoBRET™ have also shown robust cellular activity for this compound, indicating its ability to engage with and displace CECR2 from chromatin in a cellular context. sci-hub.sesci-hub.sethesgc.orgcaymanchem.com In a NanoBRET™ assay, this compound demonstrated dose-dependent displacement of CECR2 from histone H3. thesgc.org

Alterations in Global and Locus-Specific Chromatin Accessibility

CECR2's role in chromatin remodeling complexes suggests that its inhibition by this compound could impact chromatin accessibility. Studies employing techniques such as ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) have investigated the effects of CECR2 modulation on chromatin structure. CECR2 depletion has been shown to decrease chromatin accessibility globally, with a greater number of genomic loci exhibiting decreased accessibility compared to increased accessibility. nih.gov Specifically, loci with reduced chromatin accessibility following CECR2 depletion include promoters or putative enhancers of genes involved in pathways regulated by CECR2. nih.gov While direct ATAC-seq data specifically detailing the effect of this compound treatment on global and locus-specific chromatin accessibility is not explicitly detailed in the provided snippets, the known function of CECR2 and the demonstrated displacement by this compound strongly imply that this compound would induce similar changes in chromatin accessibility. medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.gov

Transcriptional and Signaling Pathway Modulation

By displacing CECR2 from chromatin and altering chromatin accessibility, this compound influences gene expression profiles and modulates specific signaling pathways regulated by CECR2. nih.govbiorxiv.org

Regulation of Gene Expression Profiles Associated with CECR2 Activity

RNA-seq analysis has been utilized to examine the transcriptional changes induced by CECR2 modulation. Depletion of CECR2 leads to significant changes in gene expression, with a substantial number of genes being downregulated. nih.govbiorxiv.org This suggests that CECR2 positively regulates the expression of a wide array of genes. While direct RNA-seq data specifically for this compound treatment is not extensively detailed in the provided text, it is indicated that this compound treatment substantially suppresses the expression of CECR2 target genes. nih.govbiorxiv.org For example, studies have shown that this compound reduces the expression of genes like CSF1 and CXCL1 in a dose-dependent manner in various cancer cell lines. nih.govbiorxiv.org

Specific Inhibition of CECR2-Mediated Transcriptional Programs

CECR2 has been implicated in the regulation of specific transcriptional programs, notably those involving the NF-κB pathway. nih.govbiorxiv.orgbiorxiv.orgresearchgate.netnih.govjci.org CECR2 interacts with acetylated RELA (p65), a subunit of NF-κB, and is recruited to the promoters of NF-κB target genes to increase chromatin accessibility and activate their expression. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net Pharmacological inhibition of the CECR2 bromodomain by this compound has been shown to impede NF-κB-mediated transcriptional activity. nih.govbiorxiv.orgresearchgate.net This includes the suppression of key NF-κB pathway targets such as CSF1, CXCL1, CSF3, and IL1B, which are known to be regulated by CECR2. nih.govbiorxiv.orgnih.govjci.org this compound reduces the expression of these genes in a dose-dependent manner. nih.govbiorxiv.org

Cellular Phenotypic Consequences

The molecular actions of this compound, including the displacement of CECR2 from chromatin and the modulation of gene expression, lead to observable cellular phenotypic consequences. This compound exhibits cytotoxic activity against various human cancer cells. medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.gov This cytotoxic effect is exerted mainly by inducing apoptosis. medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.gov Studies in SW48 colon cancer cells, for instance, have shown that this compound treatment increases apoptosis in a dose-dependent manner. medchemexpress.commedchemexpress.comnih.gov The sensitivity of cancer cells to this compound is reduced by CECR2 depletion, suggesting that targeting CECR2 contributes to its cytotoxic activity. nih.govresearchgate.netnih.gov Furthermore, this compound has been shown to inhibit the clonogenic ability of cancer cells in a dose-dependent manner. medchemexpress.commedchemexpress.comnih.gov

Induction of Apoptosis in Sensitive Cancer Cell Lines (e.g., SW48 colon cancer cells)

This compound demonstrates cytotoxic activity against various human cancer cell lines. researchgate.netmedchemexpress.comresearchgate.net Notably, it exhibits potent killing activity against SW48 colon cancer cells with a submicromolar half maximum inhibition value. researchgate.netnih.govnih.govresearchgate.net This cytotoxic effect is primarily mediated by the induction of apoptosis. researchgate.netnih.govnih.govresearchgate.net

Studies have shown that treatment with increasing concentrations of this compound leads to a dose-dependent increase in apoptosis in SW48 cells. researchgate.netnih.gov For instance, at a concentration of 6 µM, more than 80% of cells were observed to be undergoing apoptosis after 72 hours of treatment, with virtually no effect on necrosis. researchgate.netmedchemexpress.comnih.gov The induction of apoptosis by this compound has been further confirmed by the detection of PARP1 cleavage, a hallmark of apoptosis. researchgate.netnih.gov

Reduction of Cell Proliferation and Clonogenic Survival (e.g., Colony Formation Assays)

In addition to inducing apoptosis, this compound also effectively reduces cell proliferation and inhibits the clonogenic survival of cancer cells. researchgate.netmedchemexpress.com The clonogenic survival, which reflects the ability of single cells to grow into colonies, is a critical measure of the reproductive viability of cancer cells.

In SW48 colon cancer cells, this compound has been shown to inhibit clonogenic ability in a dose-dependent manner. researchgate.netmedchemexpress.comnih.gov The half maximal inhibitory concentration (IC50) for inhibiting colony formation in SW48 cells was estimated to be 0.64 µM. researchgate.netmedchemexpress.comnih.gov This indicates that this compound significantly impairs the long-term proliferative capacity of these cells at relatively low concentrations. Data from colony formation assays visually demonstrate a decrease in both the number and size of colonies with increasing concentrations of this compound. researchgate.net

This compound has also shown inhibitory effects on tumorsphere formation in canine mammary cancer cells, another indicator of reduced proliferative and self-renewal capacity in a 3D culture setting. nih.gov

Attenuation of Cellular Migration and Invasion Capabilities (e.g., Scratch, Transwell Assays)

This compound has been demonstrated to attenuate the migration and invasion capabilities of cancer cells, key processes involved in metastasis. biorxiv.orgnih.gov These effects have been evaluated using in vitro assays such as scratch migration assays and transwell invasion assays. biorxiv.orgnih.govreddit.comnih.gov

In metastatic breast cancer cells (LM2), treatment with 1 µM this compound for 2 days impaired their migration and invasion capabilities. biorxiv.org CECR2 depletion itself has been shown to dramatically decrease the migration and invasion capability of LM2 cells by 2 to 3-fold, suggesting that the inhibitory effect of this compound on migration and invasion is related to its targeting of CECR2. biorxiv.orgnih.gov

These findings suggest that this compound can interfere with the cellular processes that facilitate the spread of cancer cells.

Preclinical Biological Evaluation of Nvs Cecr2 1 in Disease Models

In Vitro Disease Model Systems

In vitro studies provide insights into the direct cellular effects of NVS-CECR2-1 on disease-relevant cell types.

Assessment of Anti-Proliferative and Pro-Apoptotic Effects across Diverse Human Cancer Cell Lines

This compound has demonstrated the ability to reduce cell viability and induce apoptosis in a range of human cancer cell lines medchemexpress.commedchemexpress.compreprints.orgresearchgate.netnih.gov. Treatment with this compound at concentrations typically between 1 and 4 μM for 72 hours has been shown to decrease the viability of various cancer cells in a dose-dependent manner medchemexpress.commedchemexpress.com. The compound also promotes apoptosis in these cells, with studies indicating a dose-dependent increase in apoptotic cells when treated with this compound at concentrations from 1 to 6 μM medchemexpress.commedchemexpress.com.

Detailed studies in SW48 colon cancer cells revealed that this compound exhibits cytotoxic activity with a submicromolar half maximum inhibition value, primarily through the induction of apoptosis preprints.orgmdpi.comresearchgate.netnih.gov. At a concentration of 6 μM, this compound treatment resulted in over 80% of SW48 cells undergoing apoptosis medchemexpress.commedchemexpress.com. Furthermore, this compound inhibited the clonogenic potential of SW48 cells in a dose-dependent manner, with an estimated IC50 value of 0.64 μM medchemexpress.commedchemexpress.com. While the cytotoxic activity of this compound is largely attributed to its targeting of CECR2, some CECR2-independent effects have also been noted in certain cell lines, such as HEK 293 T cells researchgate.netnih.gov.

Beyond human cancer lines, this compound (at 1 μM) was found to significantly inhibit the formation of primary tumorspheres in canine mammary cancer cells grown in low-adherent conditions nih.gov.

Modulation of Tumor Microenvironment Components

CECR2 has been identified as a factor influencing the tumor microenvironment, particularly concerning macrophage polarization nih.govbiorxiv.orgbiorxiv.orgnews-medical.net. Research, primarily in the context of breast cancer metastasis, indicates that CECR2 plays a crucial role in activating NF-κB signaling in metastatic breast cancer cells nih.govbiorxiv.orgbiorxiv.org. This activation leads to the expression of cytokines such as CSF1 and CXCL1, which are known to contribute to immunosuppression at metastatic sites and promote the polarization of tumor-associated macrophages towards an M2 phenotype nih.govbiorxiv.orgbiorxiv.org. Pharmacological inhibition of CECR2 with inhibitors like this compound has been shown to suppress the expression of these key cytokines in metastatic cancer cells, suggesting a potential strategy to mitigate immunosuppression within the tumor microenvironment nih.govbiorxiv.org. By suppressing NF-κB signaling and reducing the secretion of CSF1 and CXCL1, CECR2 inhibition can lead to a decrease in the population of M2 macrophages biorxiv.orgbiorxiv.org. This modulation of the tumor microenvironment underscores the potential of this compound to impact immune responses within the tumor biorxiv.orgbiorxiv.org.

In Vivo Preclinical Efficacy Studies

In vivo studies using animal models are crucial for evaluating the efficacy of this compound in a complex biological system.

Inhibition of Tumor Progression and Metastasis in Xenograft and Syngeneic Mouse Models

Preclinical investigations have utilized both xenograft and syngeneic mouse models to assess the effects of CECR2 inhibition on tumor progression and metastasis nih.govportlandpress.com. Studies focusing on breast cancer metastasis have demonstrated the critical role of CECR2 in this process nih.govbiorxiv.orgbiorxiv.orgnews-medical.net. Treatment with the CECR2 inhibitor this compound in a syngeneic mouse model significantly inhibited the ability of breast cancer cells to metastasize to the lung portlandpress.com. Furthermore, studies involving CECR2 knockout in multiple mouse breast cancer models have shown a significant decrease in metastasis biorxiv.org. Xenograft models have also been employed to evaluate the impact of CECR2 depletion and inhibition on tumor formation and metastasis nih.gov.

Comparative Analysis in Immunocompetent vs. Immunodeficient Animal Models

Comparative studies using immunocompetent and immunodeficient animal models have provided insights into the role of the immune system in the efficacy of CECR2 inhibition biorxiv.org. The suppression of metastasis observed with CECR2 loss was notably more pronounced in immunocompetent mice compared to immunodeficient mice biorxiv.org. In breast cancer models, CECR2 loss resulted in a 38-fold suppression of metastasis in immunocompetent mice, in contrast to a 6-fold suppression in immunodeficient mice biorxiv.org. This significant difference suggests that the tumor immune microenvironment plays a substantial role in the observed effects and indicates that CECR2 inhibition may enhance anti-tumor immunity biorxiv.org.

Preclinical Assessment of CECR2 Inhibition in Other Disease Contexts

Beyond its role in cancer, CECR2 has been implicated in other biological processes, including the DNA damage response thesgc.orgmedchemexpress.comnih.govbiorxiv.orgsigmaaldrich.com. CECR2 has been identified as a novel protein involved in the DNA damage response biorxiv.org.

Preclinical research has also extended to the evaluation of CECR2 inhibition in glioma models. CECR2, along with other genes, has been linked to the prognosis of glioma patients researchgate.net. Investigations have included assessing the dose-response of this compound in patient-derived cell lines from diffuse intrinsic pontine glioma (DIPG) and comparing the results to non-human astrocyte controls scholaris.ca.

Advanced Research Methodologies and Techniques Employed in Nvs Cecr2 1 Research

Biochemical and Biophysical Characterization Techniques

The initial characterization of NVS-CECR2-1 involved a series of precise biochemical and biophysical assays to determine its binding affinity, thermodynamics, and selectivity for its target, the bromodomain of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2).

High-throughput screening methods were essential in identifying and quantifying the potency of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay was a primary method used to determine the inhibitory potency of this compound. The assay confirmed this compound as a potent inhibitor of the CECR2 bromodomain, consistently yielding a half-maximal inhibitory concentration (IC50) value of 47 nM. medchemexpress.comthesgc.orgsigmaaldrich.comtocris.comosti.gov This demonstrated high-affinity binding to its intended target. nih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): While TR-FRET is a common and powerful technique for studying bromodomain-ligand interactions, and has been used to profile other inhibitors, nih.govrsc.org the predominant high-throughput binding data reported for this compound's primary potency comes from AlphaScreen assays. thesgc.orgnih.govmedkoo.comcaymanchem.com

Isothermal Titration Calorimetry (ITC) was employed to directly measure the binding thermodynamics of the interaction between this compound and the CECR2 bromodomain. This technique provides a detailed thermodynamic profile, including the binding affinity (dissociation constant, KD).

Research Findings: ITC experiments established a KD value of 80 nM for the binding of this compound to the CECR2 bromodomain. medchemexpress.comthesgc.orgsigmaaldrich.comnih.gov This result complements the IC50 value from the AlphaScreen assay, confirming a high-affinity interaction. The use of ITC is crucial as it measures the direct binding of the compound to the protein, providing key thermodynamic data without the need for labels or secondary reagents. Recent studies have continued to use ITC to characterize the binding of various ligands to the CECR2 bromodomain, highlighting the technique's importance in the field.

Biochemical and Biophysical Binding Data for this compound

TechniqueParameterReported ValueReference
AlphaScreenIC5047 nM medchemexpress.comthesgc.orgsigmaaldrich.comtocris.com
Isothermal Titration Calorimetry (ITC)KD80 nM medchemexpress.comthesgc.orgsigmaaldrich.comnih.gov

To validate that this compound could effectively engage its target within a living cell, researchers utilized advanced microscopy and cellular assay techniques.

Fluorescence Recovery After Photobleaching (FRAP): FRAP assays were conducted to monitor the mobility of GFP-tagged CECR2 protein within the nucleus of U2OS cells. thesgc.org These experiments demonstrated that this compound causes robust inhibition of CECR2 in cells, evident at concentrations as low as 0.1 µM. thesgc.orgnih.govrsc.orgmedkoo.comnih.gov The potent effect in this assay is attributed to the compound's slow off-rate from its target. thesgc.orgmedkoo.comcaymanchem.com This technique provides direct evidence of target engagement by showing that the inhibitor can displace the CECR2 protein from chromatin, thus altering its nuclear dynamics. thesgc.org

NanoBRET™ (Bioluminescence Resonance Energy Transfer): The NanoBRET assay was used to further confirm cellular target engagement. This assay measures the displacement of a NanoLuciferase (NanoLuc)-tagged CECR2 protein from HaloTag-labeled histone H3.3 in living cells. thesgc.org Treatment with this compound resulted in a dose-dependent displacement, with a reported IC50 value of 255 nM. thesgc.org

Cellular Target Engagement Data for this compound

TechniqueCell LineParameterReported ValueReference
Fluorescence Recovery After Photobleaching (FRAP)U2OSEffective Concentration0.1 µM thesgc.orgnih.govmedkoo.com
NanoBRET™HEK293 (Implied)IC50255 nM thesgc.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to map the interaction between this compound and the CECR2 bromodomain at an atomic level.

Research Findings: By comparing the 2D ¹H-¹⁵N HSQC spectra of the CECR2 bromodomain in the absence and presence of this compound, researchers could identify specific amino acid residues in the protein that were perturbed upon compound binding. The resulting chemical shift perturbations (CSPs) provide a footprint of the binding site on the protein surface, confirming direct interaction and offering insights into the structural basis of the inhibitor's selectivity.

Cellular Target Engagement and Dynamics Assays (Fluorescence Recovery After Photobleaching, NanoBRET)

Cell Biology and Molecular Assays

Beyond confirming target binding, studies have investigated the functional consequences of treating cells with this compound, particularly its effects on cell survival and growth.

The MTS assay, a colorimetric method for assessing cell viability, has been a key tool in evaluating the cytotoxic effects of this compound.

Research Findings: Studies have shown that this compound exhibits cytotoxic activity against a variety of human cancer cell lines. researchgate.net Treatment with the compound for 72 hours led to a dose-dependent decrease in the viability of colon cancer (SW48, HT29, HCT116), lung cancer (H460), cervical cancer (HeLa), and bone cancer (U2OS) cells. medchemexpress.comresearchgate.net In SW48 colon cancer cells, this compound was particularly effective, demonstrating a submicromolar IC50 value and inducing cell death primarily through apoptosis. nih.govresearchgate.net Further investigations using MTS assays have explored the compound's effects in combination with other agents in a panel of 14 different cell lines, confirming its activity across various cancer types. However, in some contexts, the compound's effect on viability led to its exclusion from further study for specific applications. nih.gov

Reported Effects of this compound in Cell Viability Assays

Assay TypeCell LinesKey FindingReference
MTS AssaySW48, HT29, HCT116, H460, HeLa, U2OS, HEK293TDose-dependent decrease in cell viability after 72h treatment. medchemexpress.comresearchgate.net
Colony Formation AssaySW48Inhibited clonogenic ability with an IC50 of 0.64 µM. nih.govresearchgate.net
Annexin V/PI StainingSW48Dose-dependent increase in apoptosis. nih.govresearchgate.net

Apoptosis and Cell Death Pathway Analysis

To understand the cytotoxic effects of this compound, researchers have utilized specific assays to quantify and characterize the induction of apoptosis, or programmed cell death.

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method is a cornerstone for distinguishing between healthy, apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide, a fluorescent nucleic acid stain, is excluded by the intact membranes of live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells.

Studies on SW48 colon cancer cells treated with this compound demonstrated a dose-dependent increase in apoptosis. researchgate.net After 72 hours of treatment, a clear shift in the cell population towards Annexin V-positive staining was observed, indicating the induction of apoptosis. researchgate.netnuvisan.com For instance, at a concentration of 6 μM, over 80% of SW48 cells were found to be undergoing apoptosis.

PARP1 Cleavage: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in DNA repair. During apoptosis, PARP1 is cleaved by caspases, a family of proteases central to the apoptotic cascade. This cleavage event serves as a reliable biochemical marker of apoptosis. Immunoblot analysis is used to detect the full-length PARP1 and its cleaved fragments. In SW48 cells treated with this compound for 36 hours, a dose-dependent increase in the cleavage of PARP1 was observed, confirming the activation of the apoptotic pathway. researchgate.netpromega.com

Cell LineAssayKey Finding with this compoundReference
SW48 (Colon Cancer)Annexin V/PI StainingDose-dependent increase in early and late apoptotic cells. researchgate.netnuvisan.com
SW48 (Colon Cancer)PARP1 Cleavage AssayIncreased cleavage of PARP1, indicating caspase activation. researchgate.netpromega.com

Subcellular Localization and Chromatin Binding Studies

A critical aspect of understanding the mechanism of a bromodomain inhibitor is to confirm its engagement with its target in a cellular context.

Chromatin Fractionation and Immunoblotting: This technique is used to separate cellular components into soluble (chromatin-unbound) and insoluble (chromatin-bound) fractions. Following treatment with this compound, cells are lysed, and the fractions are separated by centrifugation. The presence of specific proteins in each fraction is then analyzed by immunoblotting. Lamin A/C is typically used as a marker for the chromatin-bound fraction, while GAPDH serves as a marker for the soluble fraction. nih.govresearchgate.net

Research has shown that this compound effectively displaces the CECR2 bromodomain from chromatin. researchgate.netnih.gov In SW48 cells, treatment with this compound led to a significant shift of CECR2 from the chromatin-bound fraction to the soluble fraction in a dose-dependent manner. nih.gov This demonstrates that the inhibitor successfully engages its target at its site of action. nih.govresearchgate.net

TechniqueCell LineKey Finding with this compoundReference
Chromatin Fractionation & ImmunoblottingSW48 (Colon Cancer)Inhibited chromatin binding of CECR2 BRD, displacing it to the soluble fraction. researchgate.netnih.govresearchgate.net

Gene Expression Profiling and Transcriptional Analysis

To investigate the downstream consequences of CECR2 inhibition by this compound on a global scale, researchers have employed transcriptomic approaches.

RNA-sequencing (RNA-seq): This powerful technique provides a comprehensive snapshot of the entire transcriptome of a cell at a given moment. It allows for the identification of genes and pathways that are altered following drug treatment. Studies involving CECR2 have utilized RNA-seq to analyze the transcriptomes of matched pairs of primary breast tumors and their metastases. nih.govresearchgate.net This analysis revealed that CECR2 was a top up-regulated epigenetic regulator in metastases. researchgate.net

Furthermore, in breast cancer cells, CECR2 depletion was found to downregulate genes associated with critical signaling pathways, including the NF-κB pathway. nih.gov Mechanistically, it was shown that CECR2 is recruited by the RELA protein to enhance chromatin accessibility and activate the expression of target genes involved in metastasis, such as TNC, MMP2, VEGFA, CSF1, and CXCL1. researchgate.net Pharmacological inhibition of CECR2 with compounds like this compound was shown to impede this process. researchgate.net

TechniqueCell Type/ModelKey Finding Related to CECR2/NVS-CECR2-1Reference
RNA-seqHuman Breast Cancer TissuesCECR2 is upregulated in metastases compared to primary tumors. nih.govresearchgate.net
RNA-seqBreast Cancer Cells (LM2)CECR2 depletion leads to downregulation of NF-κB pathway genes. nih.gov

Functional Assays for Cell Migration and Invasion

The role of CECR2 and the effect of its inhibition by this compound on cancer cell motility have been assessed using standard functional assays.

Scratch (Wound Healing) Assay: This method assesses two-dimensional cell migration. A "scratch" or gap is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap over time is monitored.

Transwell Assays: These assays measure cell migration or invasion through a porous membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade and penetrate to move to the lower chamber.

In studies using the metastatic breast cancer cell line LM2, treatment with this compound for two days significantly inhibited both cell migration in scratch assays and cell invasion in transwell assays. These findings were consistent with results from experiments where the CECR2 gene was depleted, suggesting that the pro-metastatic functions of CECR2 are dependent on its bromodomain activity. nih.gov

AssayCell LineKey Finding with this compoundReference
Scratch AssayLM2 (Breast Cancer)Inhibited wound closure, indicating reduced cell migration.
Transwell Invasion AssayLM2 (Breast Cancer)Decreased the number of invading cells.

In Vivo Preclinical Research Methodologies

To evaluate the therapeutic potential of targeting CECR2 in a whole-organism context, researchers have turned to murine models of cancer.

Establishment and Characterization of Murine Disease Models

Syngeneic Models: These models utilize immunocompetent mice and implant tumor cells derived from the same genetic background, thus providing a fully functional immune system. crownbio.com This is crucial for studying immunotherapies and the tumor microenvironment. medicilon.com For investigating the role of CECR2 in breast cancer metastasis, the 4T1 murine breast cancer cell line was used. These cells were injected into immunocompetent BALB/c mice, creating a syngeneic model that allows for the study of interactions between the tumor, the host immune system, and the therapeutic agent. Research showed that pharmacological inhibition of CECR2 with this compound significantly inhibited the ability of 4T1 cells to metastasize to the lung in this model.

Xenograft Models: In these models, human tumor cells are implanted into immunodeficient mice. pharmalegacy.com While not the primary model reported for this compound efficacy studies, xenografts, such as those using U87MG glioma cells, are commonly used in cancer research and are particularly valuable for non-invasive imaging studies. nih.gov

Non-Invasive In Vivo Imaging Techniques for Disease Progression

Luciferase-based Imaging: This highly sensitive, non-invasive technique allows for the real-time monitoring of biological processes within a living animal. promega.comnih.gov It involves genetically engineering tumor cells to express a luciferase enzyme, such as firefly luciferase. nih.govnih.gov When the substrate, luciferin, is administered to the animal, the luciferase-expressing cells emit light, which can be detected and quantified by a specialized imaging system. promega.comresearchgate.net In breast cancer metastasis research, LM2 cells were engineered to express firefly luciferase, enabling researchers to monitor the development and progression of metastatic lesions in vivo through live imaging. This technique was instrumental in demonstrating the anti-metastatic effects of CECR2 inhibition.

Histopathological and Immunohistochemical Analysis of Tissue Samples (e.g., Immune Cell Infiltration)

In the investigation of the chemical compound this compound, histopathological and immunohistochemical analyses of tissue samples have been instrumental in elucidating its effects on tumor progression and the tumor microenvironment, particularly concerning immune cell infiltration. These studies have largely centered on preclinical models of breast cancer metastasis.

Research has demonstrated that the inhibition of the epigenetic reader CECR2, a primary target of this compound, is associated with alterations in the immune landscape of metastatic tumors. scispace.com Specifically, higher expression of CECR2 in metastatic breast cancer correlates with an increased abundance of M2 macrophages, which are known to create an immunosuppressive tumor microenvironment. scispace.com

Histopathological Evaluation of Metastatic Lesions

Table 1: Effect of this compound on Lung Metastasis in a 4T1 Breast Cancer Model

Treatment Group Analysis Outcome Reference
Control (PBS) H&E Staining Baseline metastatic lesions observed nih.gov

Immunohistochemical and Immune Cell Infiltration Analysis

The mechanism by which this compound impedes metastasis is linked to its ability to modulate the tumor immune microenvironment. While direct immunohistochemistry (IHC) data on this compound's effect on specific immune cell markers in tissue sections is detailed in broader studies on CECR2 function, flow cytometry of lung metastases from this compound-treated mice provides quantitative insights into immune cell populations. nih.gov

Treatment with this compound was found to significantly alter the macrophage population within lung metastases. nih.gov Flow cytometry analysis revealed that the compound decreased the percentage of total macrophages and specifically reduced the proportion of immunosuppressive M2 macrophages. nih.gov Concurrently, there was an observed increase in the percentage of pro-inflammatory M1 macrophages. nih.gov This shift from an immunosuppressive to a more anti-tumor immune environment is a key finding of the research. scispace.comnih.gov Immunofluorescence staining has also been used to confirm that CECR2 knockout, mimicking the effect of this compound, leads to a decrease in M2 macrophages in the metastatic tumor immune microenvironment.

Table 2: Impact of this compound on Immune Cell Infiltration in Lung Metastases (Flow Cytometry Data)

Immune Cell Population Control (PBS) This compound Treated Change Reference
Total Macrophages 42.1% 27.1% Decrease nih.gov
M2 Macrophages 20.4% 5.9% Decrease nih.gov

These findings from histopathological and immune cell analyses underscore that the therapeutic effect of this compound in the context of cancer metastasis is not only a direct consequence of its action on tumor cells but is also significantly mediated by the reprogramming of the immune cell landscape within the tumor microenvironment. scispace.comnih.gov

Future Research Directions and Preclinical Translational Implications of Nvs Cecr2 1

Deeper Elucidation of CECR2's Epigenetic Regulatory Networks

CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, an ATP-dependent chromatin remodeler that includes SNF2L (also known as SMARCA1) or SNF2H (also known as SMARCA5). thesgc.orgnih.gov This complex plays a critical role in regulating nucleosome organization to facilitate DNA accessibility during essential developmental processes such as neurulation and spermatogenesis. thesgc.orgnih.gov CECR2 has also been identified as a novel factor that promotes somatic cell reprogramming by overcoming epigenetic barriers. nih.gov Future research should focus on a more comprehensive mapping of the epigenetic regulatory networks governed by CECR2. This includes identifying the full spectrum of genes and genomic regions targeted by the CERF complex and understanding how CECR2-mediated chromatin remodeling integrates with other epigenetic modifications to control gene expression programs in both normal development and disease states. Advanced techniques such as single-cell sequencing can help dissect the heterogeneity of CECR2's function in different cell populations. nih.gov

Identification of Novel CECR2 Substrates and Interaction Partners Beyond Histones and RELA

The bromodomain of CECR2 is known to recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key mechanism for its recruitment to chromatin. Specifically, it shows a preference for multi-acetylated histone H3 and H4. Beyond histones, a critical non-histone interaction partner of CECR2 is the RELA (p65) subunit of the NF-κB transcription factor. nih.govbiorxiv.org This interaction is crucial for activating NF-κB target genes, such as CSF1 and CXCL1, which promote an immunosuppressive tumor microenvironment and drive breast cancer metastasis. nih.govbiorxiv.org

A significant future research direction is the systematic identification of other non-histone substrates and interaction partners of CECR2. This will broaden our understanding of CECR2's cellular functions beyond its established roles. Unbiased proteomic approaches, such as co-immunoprecipitation coupled with mass spectrometry, in various cellular contexts can uncover novel binding partners. Elucidating these interactions will be critical for understanding the full functional repertoire of CECR2 and the potential consequences of its inhibition by NVS-CECR2-1.

Known CECR2 Interactors Function of Interaction Reference
Acetylated Histones (H3, H4)Chromatin targeting and remodeling
RELA (p65)Activation of NF-κB target genes, promotion of metastasis nih.govbiorxiv.org
SNF2L (SMARCA1)Formation of the CERF chromatin remodeling complex thesgc.orgnih.gov
SNF2H (SMARCA5)Formation of the CERF chromatin remodeling complex nih.govstring-db.org

Mechanistic Dissection of CECR2-Independent Effects of this compound

While this compound is a highly selective inhibitor of the CECR2 bromodomain, emerging evidence suggests that it may also exert biological effects through CECR2-independent mechanisms. thesgc.orgresearchgate.net Studies have shown that this compound can induce cytotoxicity in cancer cells, and while this effect is reduced by CECR2 depletion, it is not completely eliminated, indicating off-target activity. researchgate.netresearchgate.net

It is imperative to mechanistically dissect these CECR2-independent effects to ensure the accurate interpretation of experimental results and to anticipate potential polypharmacology in a therapeutic setting. Future studies should employ techniques like cellular thermal shift assays (CETSA) and chemical proteomics to identify the direct off-targets of this compound. biorxiv.org Furthermore, investigating the cellular pathways modulated by this compound in CECR2-null cells will be essential to deconvolve on-target from off-target effects. A structurally related but inactive control compound, NVS-CECR2-C, is a valuable tool for these studies. thesgc.org

Development of Advanced Preclinical Models to Mimic Disease Heterogeneity

Preclinical studies have demonstrated the potential of this compound in various disease models. For instance, in mouse models of breast cancer, treatment with this compound significantly inhibited lung metastasis. biorxiv.orgportlandpress.com The compound has also been investigated in the context of diffuse intrinsic pontine glioma (DIPG). scholaris.ca

To better predict the clinical efficacy of targeting CECR2, it is crucial to move beyond standard cell line-derived xenografts and develop more sophisticated preclinical models. These should include patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately recapitulate the genetic and cellular heterogeneity of human cancers. scholaris.ca Such models would allow for the investigation of this compound's efficacy across different tumor subtypes and microenvironments, and could help identify biomarkers that predict response or resistance to CECR2 inhibition.

Investigation of this compound in Combination Preclinical Strategies with Other Therapeutic Modalities

The finding that CECR2 promotes an immunosuppressive tumor microenvironment by upregulating cytokines like CSF1 provides a strong rationale for combination therapies. nih.govbiorxiv.orgjci.org Inhibition of CECR2 with this compound has been shown to suppress the expression of CSF1 and CXCL1, which are critical for the recruitment and polarization of tumor-promoting M2 macrophages. biorxiv.org

Future preclinical research should prioritize the investigation of this compound in combination with other therapeutic modalities. Synergistic effects may be achieved by combining this compound with:

Immunotherapies: Such as anti-CSF1/CSF1R antibodies or immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). biorxiv.orgjci.org By alleviating the immunosuppressive microenvironment, this compound could enhance the efficacy of these agents.

Other Epigenetic Drugs: Targeting parallel or compensatory epigenetic pathways could prevent the development of resistance.

Targeted Therapies: Combining with inhibitors of oncogenic signaling pathways that may be co-opted by CECR2-driven tumors.

These combination studies, conducted in advanced preclinical models, will be essential for defining optimal therapeutic strategies for moving CECR2 inhibitors toward clinical application.

Q & A

Q. What experimental methods are used to determine the cytotoxic IC50 of NVS-CECR2-1 in cancer cell lines?

this compound's IC50 is typically determined via dose-response assays using cell viability measurements (e.g., MTT or ATP-based assays). Cells are treated with increasing concentrations (e.g., 0.5–6 μM), and viability is plotted against concentration to calculate the IC50 via nonlinear regression. For example, studies reported an IC50 of 0.64 μM in human cancer cells using this approach .

Q. How does this compound induce apoptosis, and what biomarkers validate this mechanism?

Apoptosis is assessed using flow cytometry (Annexin V/PI staining) and immunoblotting for cleaved PARP. Dose-dependent increases in apoptotic cells (e.g., 0.5–6 μM) and PARP cleavage correlate with caspase activation, confirming apoptosis induction .

Q. What controls are essential when comparing this compound to chemotherapeutics like doxorubicin?

Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin at 0.25–1 μM). Normalize results to untreated cells and validate assays in parallel to account for batch variability .

Advanced Research Questions

Q. How do structural studies resolve this compound’s binding mode to the CECR2 bromodomain despite DMSO interference?

NMR spectroscopy (2D 15N-1H HSQC) identifies binding residues by tracking chemical shift perturbations (CSPs). DMSO competes with this compound in the ZA/BC loop region, so experiments must subtract solvent effects. Alternative techniques like isothermal titration calorimetry (ITC) or X-ray crystallography (if solubility permits) can validate binding .

Q. Why do CSP patterns for this compound differ from other bromodomain inhibitors like GNE-886?

Unlike GNE-886, which binds conserved residues (e.g., N514) via hydrogen bonding, this compound induces CSPs in αA, αB, and αC helices, suggesting a distinct interaction surface. Mutagenesis studies targeting these helices can clarify selectivity .

Q. How can researchers address contradictions in reported IC50 values across studies?

Variability may arise from cell line-specific factors (e.g., CECR2 expression levels) or assay conditions (e.g., incubation time). Replicate experiments using standardized protocols (e.g., 72-hour treatment) and validate findings with orthogonal assays (e.g., FRAP for target engagement) .

Q. What in vivo models validate this compound’s anti-metastatic potential?

Murine models of metastatic breast cancer treated with this compound (e.g., intraperitoneal administration) show reduced lung metastasis. Use EMT markers (e.g., E-cadherin loss) and histopathology to confirm mechanistic relevance .

Methodological Best Practices

Q. How to ensure reproducibility in bromodomain inhibitor studies?

  • Detailed protocols : Publish full experimental conditions (e.g., buffer composition, NMR parameters).
  • Data transparency : Share raw datasets (e.g., CSP values, dose-response curves) as supplementary material.
  • Replication : Independently validate results in multiple cell lines or with CRISPR-Cas9 CECR2 knockouts .

Q. What statistical approaches are recommended for apoptosis assays?

Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For immunoblots, quantify band intensity via densitometry and normalize to loading controls (e.g., β-actin) .

Data Interpretation Challenges

Q. How to differentiate this compound’s chromatin-displacement effects from off-target toxicity?

Combine FRAP (fluorescence recovery after photobleaching) with RNA-seq to link chromatin dynamics to transcriptional changes. Off-target effects are less likely if phenotype rescue occurs with CECR2 overexpression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.